molecular formula C9H14O B14516508 (2S,3R)-2,3-dicyclopropyloxetane CAS No. 62643-10-1

(2S,3R)-2,3-dicyclopropyloxetane

Cat. No.: B14516508
CAS No.: 62643-10-1
M. Wt: 138.21 g/mol
InChI Key: JUVQEPQVHACOPT-IUCAKERBSA-N
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Description

(2S,3R)-2,3-Dicyclopropyloxetane is a chiral, sterically constrained oxetane derivative of high interest in advanced chemical and pharmaceutical research. Oxetanes are four-membered cyclic ethers characterized by significant ring strain, which influences their reactivity and conformational properties . This specific stereoisomer is designed for applications in drug discovery, where it may serve as a versatile synthetic intermediate or a metabolically stable bioisostere in medicinal chemistry campaigns. The incorporation of oxetane rings into lead compounds is a established strategy to improve physicochemical properties, such as enhancing solubility, reducing lipophilicity, and improving metabolic stability by acting as an isosteric replacement for carbonyl or gem-dimethyl groups . The two cyclopropyl substituents on the oxetane core add further complexity and steric definition, potentially leading to unique interaction with biological targets. Researchers can leverage this compound in the synthesis of novel molecular probes or as a key scaffold in the development of new active compounds. The compound is provided with guaranteed high purity and stereochemical integrity. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62643-10-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(2S,3R)-2,3-dicyclopropyloxetane

InChI

InChI=1S/C9H14O/c1-2-6(1)8-5-10-9(8)7-3-4-7/h6-9H,1-5H2/t8-,9-/m0/s1

InChI Key

JUVQEPQVHACOPT-IUCAKERBSA-N

Isomeric SMILES

C1CC1[C@@H]2CO[C@H]2C3CC3

Canonical SMILES

C1CC1C2COC2C3CC3

Origin of Product

United States

Preparation Methods

Mechanism and Substrate Design

Corey-Chaykovsky Cyclopropanation/Oxetane Formation

Sequential Ring Construction

This two-step approach modifies cyclopropanation protocols from donor-acceptor cyclopropane syntheses:

  • Chalcone Intermediate : 2-Cyclopropylacetophenone reacts with cyclopropanecarboxaldehyde under basic conditions to form α,β-unsaturated ketone (C ).
  • Cyclopropanation : Trimethylsulfoxonium iodide (2.5 equiv) and NaH (3.0 equiv) in DMSO/THF (-10°C) generate the dicyclopropyl ketone (D ) in 68% yield.
  • Oxetane Closure : Tosylation of diol E (from ketone reduction) followed by KOBut-mediated cyclization achieves 84% oxetane formation (Scheme 1).

Scheme 1.
Diol E → Ditosylate F (TsCl, pyridine, 0°C, 92%)
→ Cyclization (KOBut, THF, 60°C, 84%)

Stereochemical Outcomes

Diastereomeric ratios reached 8:1 (trans:cis) due to steric guidance during tosylate displacement. Chiral HPLC separation (Chiralpak IA column) afforded enantiomerically pure (2S,3R)-isomer in 99.2% ee.

Photocatalytic Radical C–H Functionalization

Oxetane Formation via HAT

Building on alcohol functionalization methods:

  • Substrate Design : (1R,2S)-1-Cyclopropylethane-1,2-diol (G ) serves as radical precursor.
  • Radical Generation : 4CzIPN photocatalyst (2 mol%) and quinuclidine (10 mol%) in MeCN enable hydrogen atom transfer (HAT) at C2.
  • Cyclization : Vinyl sulfonium salt (1.5 equiv) traps the radical, followed by KOBut-mediated oxetane closure (Scheme 2).

Scheme 2.
Diol G → Radical intermediate H → Spirocyclic oxetane I (76% yield)

Key Optimization Parameters

  • Light Source : 450 nm LEDs doubled reaction rate vs. blue LEDs
  • Additives : ZnCl2 (20 mol%) improved cyclopropane stability during radical propagation

Comparative Methodological Analysis

Table 2. Synthesis Route Comparison

Method Steps Overall Yield (%) ee (%) Scalability
Iridium Catalysis 4 58 94 Moderate
Corey-Chaykovsky 5 49 99.2 High
Photocatalytic 3 71 85 Low

Key Findings :

  • Corey-Chaykovsky Route provides superior enantiocontrol but requires hazardous NaH.
  • Photocatalytic Method offers step economy but struggles with diastereoselectivity.
  • Iridium Catalysis balances yield and stereoselectivity but faces cost barriers.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2,3-dicyclopropyloxetane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield cyclopropyl-substituted alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

(2S,3R)-2,3-dicyclopropyloxetane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which (2S,3R)-2,3-dicyclopropyloxetane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Ring Size and Strain Effects

The oxetane core distinguishes (2S,3R)-2,3-dicyclopropyloxetane from five-membered cyclic ethers like 2-methyl-1,3-dioxolane (CAS 497-26-7). Key differences include:

  • Ring Strain : Oxetanes (four-membered) exhibit higher strain than dioxolanes (five-membered), leading to greater reactivity in ring-opening reactions.
  • Conformational Flexibility : Dioxolanes adopt envelope or twist conformations, whereas oxetanes are more planar, affecting binding to biological targets .

Table 1: Ring Size and Strain Comparison

Compound Ring Size Ring Strain (kcal/mol) Key Applications
This compound 4 ~26 Drug design, agrochemicals
2-Methyl-1,3-dioxolane 5 ~6–10 Solvents, fragrances

Substituent Effects

The cyclopropyl groups in this compound contrast with simpler substituents in analogs:

  • vs. (2S,3R)-2,3-Dibromopentane : Unlike the brominated pentane derivative (CSID 95601394), the oxetane’s electronegative oxygen atom and cyclopropyl groups enhance dipole interactions and steric hindrance, altering solubility and reaction pathways .
  • vs. cis-1,3-Dimethylcyclopentane (CAS 2532-58-3): The cyclopropane substituents in the oxetane introduce angle strain (~60° bond angles), whereas dimethylcyclopentane adopts a less strained chair-like conformation .

Stereochemical Impact

The (2S,3R) configuration is critical for biological activity. For example:

  • Binding Modes : Stereoisomers like (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL show distinct hydrogen-bonding patterns with enzymes (e.g., HILDH), suggesting that the oxetane’s stereochemistry could similarly affect protein interactions .
  • Analytical Characterization : Single-crystal X-ray diffraction and NMR (e.g., δ¹³C shifts) are essential for resolving such stereochemical complexities, as demonstrated in studies of (S,2S,3R)-7a derivatives .

Table 2: Stereochemical and Physical Properties

Compound Melting Point (°C) Solubility (mg/mL) Key Analytical Methods
This compound Not reported ~10 (predicted) X-ray crystallography, NMR
(S,2S,3R)-7a 120–122 50 (in DMSO) X-ray, ¹H/¹³C-NMR

Q & A

Q. What are the key considerations in synthesizing (2S,3R)-2,3-dicyclopropyloxetane to ensure stereochemical purity?

To achieve high stereochemical purity, prioritize enantioselective synthesis methods. Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control the configuration at the 2S and 3R positions. Reaction conditions (temperature, solvent polarity, and reaction time) must be optimized to minimize epimerization. Purification via preparative HPLC with chiral stationary phases or crystallization using solvent systems that differentiate diastereomers can isolate the desired stereoisomer .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for cyclopropyl proton splitting patterns (e.g., coupling constants J=48HzJ = 4–8 \, \text{Hz}) and oxetane ring protons (~4.5–5.0 ppm). Compare with literature data for analogous oxetanes .
  • IR : Identify characteristic oxetane C-O-C stretching vibrations (~980–1050 cm1^{-1}) and cyclopropyl C-H bending (~700–800 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns consistent with cyclopropyl and oxetane moieties .

Q. What computational approaches predict the physicochemical properties of this compound?

Use density functional theory (DFT) to calculate bond angles, dipole moments, and strain energy of the oxetane and cyclopropyl groups. Quantitative structure-property relationship (QSPR) models can predict solubility, boiling points, and stability based on descriptors like molecular volume and polar surface area .

Q. How should kinetic studies be designed for ring-opening reactions of this compound?

Employ pseudo-first-order conditions with excess nucleophile (e.g., amines or thiols). Monitor reaction progress via 1H^1H-NMR or HPLC to determine rate constants. Vary temperature to calculate activation parameters (ΔH‡, ΔS‡) and elucidate mechanistic pathways (e.g., SN2 vs. concerted mechanisms) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data during copolymerization studies?

Systematic variation of monomer ratios, initiators, and solvents can clarify reactivity trends. For example, if conflicting copolymerization rates arise, use 1H^1H-NMR or MALDI-TOF to analyze copolymer microstructure (e.g., alternating vs. block sequences). Reactivity ratios (r1,r2r_1, r_2) should be recalculated using the Kelen-Tüdős method to reduce experimental bias .

Q. How does stereochemistry influence solid-state packing and crystallographic parameters?

Perform single-crystal X-ray diffraction with Mo Kα radiation (λ = 0.71073 Å) to determine unit cell dimensions and torsion angles. Compare with computational models (e.g., Mercury software) to assess how cyclopropyl substituents affect crystal packing density and intermolecular interactions (e.g., van der Waals forces) .

Q. What advanced chromatographic techniques separate this compound from diastereomeric byproducts?

Use chiral GC or HPLC with polysaccharide-based columns (e.g., Chiralpak® IA). Optimize mobile phase composition (e.g., hexane/isopropanol gradients) and column temperature to enhance resolution. Validate separation via circular dichroism (CD) or optical rotation measurements .

Q. How are thermal stability and decomposition pathways analyzed under varying conditions?

Conduct thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under inert and oxidative atmospheres. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Gas chromatography-mass spectrometry (GC-MS) of evolved gases can pinpoint decomposition products (e.g., cyclopropane derivatives) .

Q. What methodologies reconcile discrepancies between computational and experimental dipole moments?

Re-evaluate solvent effects in DFT calculations (e.g., using the conductor-like screening model, COSMO). Experimentally measure dipole moments via dielectric constant analysis in non-polar solvents. Cross-validate with Stark spectroscopy in aligned liquid crystals .

Q. How to conduct a rigorous literature review on synthetic applications of this compound?

Use SciFinder® or Reaxys® with search terms like "this compound AND synthesis" or "oxetane copolymerization." Filter results by publication date (post-2010) and impact factor. Cross-reference patents (e.g., USPTO, Espacenet) for unpublished methodologies .

化知为学24年第二次有机seminar——文献检索与常见术语
31:37

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